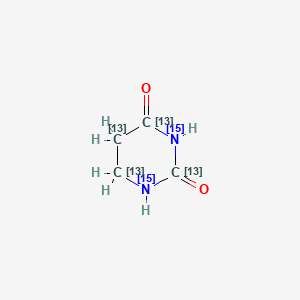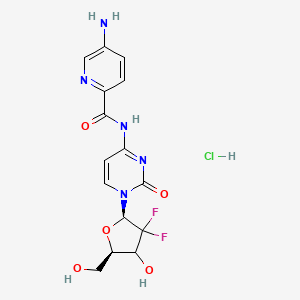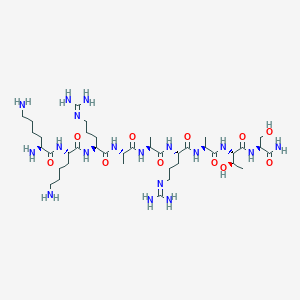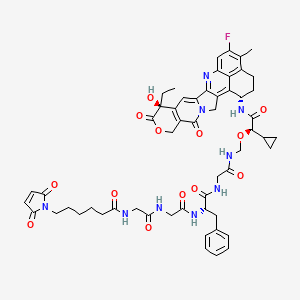
Dihydrouracil-13C4,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrouracil-13C4,15N2, also known as 5,6-Dihydrouracil-13C4,15N2, is a labeled form of dihydrouracil. This compound is marked with stable isotopes of carbon-13 and nitrogen-15. Dihydrouracil is a metabolite of uracil, a crucial component of RNA. It is often used as a marker for identifying deficiencies in dihydropyrimidine dehydrogenase, an enzyme involved in the catabolism of uracil .
Métodos De Preparación
The synthesis of dihydrouracil-13C4,15N2 involves incorporating stable isotopes into the dihydrouracil molecule. One innovative method for synthesizing dihydrouracil analogs involves using 3-chloroperbenzoic acid to cleave the carbon-sulfur bond of Biginelli hybrids, leading to the formation of dihydrouracils in moderate-to-high yields (32-99%) under mild conditions . Industrial production methods typically involve the use of stable isotope-labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes into the final product .
Análisis De Reacciones Químicas
Dihydrouracil-13C4,15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. For instance, the hydrolytic removal of the SCH3 or OCH3 group from the dihydropyrimidinone core is carried out under strongly acidic or basic conditions and at high temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dihydrouracil-13C4,15N2 has several scientific research applications. In chemistry, it is used as a tracer for quantitation during the drug development process. In biology, it serves as a marker for identifying dihydropyrimidine dehydrogenase deficiencies. In medicine, it is used to study the pharmacokinetics and metabolic profiles of drugs. Additionally, it has applications in the industry as a standard or synthetic precursor for isotopically labeled compounds .
Mecanismo De Acción
The mechanism of action of dihydrouracil-13C4,15N2 involves its role as a metabolite of uracil. It is involved in the catabolism of uracil, a critical building block of RNA. The compound acts as a marker for identifying deficiencies in dihydropyrimidine dehydrogenase, an enzyme that catalyzes the reduction of uracil to dihydrouracil . This process is essential for the proper metabolism of pyrimidines in the body.
Comparación Con Compuestos Similares
Dihydrouracil-13C4,15N2 is unique due to its stable isotope labeling, which makes it particularly useful in scientific research. Similar compounds include other labeled forms of dihydrouracil, such as dihydrouracil-13C4 and dihydrouracil-15N2. These compounds also serve as markers for identifying enzyme deficiencies and are used in various research applications .
Propiedades
Fórmula molecular |
C4H6N2O2 |
|---|---|
Peso molecular |
120.060 g/mol |
Nombre IUPAC |
(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
OIVLITBTBDPEFK-IDEBNGHGSA-N |
SMILES isomérico |
[13CH2]1[13CH2][15NH][13C](=O)[15NH][13C]1=O |
SMILES canónico |
C1CNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)












